![molecular formula C10H9ClN2O B1597882 2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 87591-84-2](/img/structure/B1597882.png)
2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
“2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a compound that belongs to the family of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Molecular Structure Analysis
The molecular structure of “2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is characterized by the presence of a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
The chemical reactions of “2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” involve a metal-free C-3 chalcogenation process . This reaction is operationally simple, proceeds under mild conditions, and can be executed in gram scale .Scientific Research Applications
Electro-Oxidative C3-Selenylation
This compound has been used in the electro-oxidative C3-selenylation of pyrido [1,2- a ]pyrimidin-4-ones . This process uses an electrochemically driven external oxidant-free strategy . The result is structurally diverse seleno-substituted N-heterocycles .
Anticancer Research
A series of pyrrolo [2,3- d ]pyrimidine derivatives have been synthesized using this compound . These derivatives have shown promising cytotoxic effects against several human cancer cell lines . For example, compounds 14a, 16b, and 18b were found to be the most active against MCF7 .
Molecular Docking Studies
This compound has been used in molecular docking studies . These studies have shown promising binding affinities of compounds 14a and 17 against Bcl2 anti-apoptotic protein .
Gene Expression Studies
This compound has been used in gene expression studies . In these studies, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in 14a, 14b, and 18b treated MCF7 cells .
Apoptosis Induction
This compound has been used in studies related to apoptosis induction . Compounds 16b and 18b induced the apoptotic death of MCF7 cells .
DNA Fragmentation Studies
This compound has been used in DNA fragmentation studies . The percentage of fragmented DNA was significantly increased in 14a treated MCF7 cells .
Metal-Free Chalcogenation
This compound has been used in metal-free C-3 chalcogenation of 4H-pyrido [1,2-a]pyrimidin-4-one . This process synthesizes diversely orchestrated 3-ArS/ArSe derivatives in high yields .
Synthesis of Antibacterial Agents
This compound has been utilized as a precursor for synthesizing pyrazolo [1,5-a]pyrimidine derivatives with antibacterial activity. This highlights its relevance in developing novel antimicrobial agents.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit cdk2, which results in the disruption of the cell cycle and the inhibition of tumor cell proliferation .
Biochemical Pathways
The inhibition of cdk2 can disrupt the cell cycle, affecting the g1-s transition and leading to cell cycle arrest . This can result in the inhibition of tumor cell proliferation.
Result of Action
Similar compounds have been shown to inhibit the growth of various cell lines, suggesting potential cytotoxic activities .
properties
IUPAC Name |
2-(chloromethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-2-3-13-9(4-7)12-8(6-11)5-10(13)14/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGYSSGSLPBIFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368653 | |
Record name | 2-(Chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
CAS RN |
87591-84-2 | |
Record name | 2-(Chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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